![molecular formula C16H17NO6S B14448516 N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide CAS No. 73166-86-6](/img/structure/B14448516.png)
N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide is a complex organic compound with a unique structure that combines elements of furocoumarins and sulfonamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the furo3,2-gbenzopyran core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide has several scientific
Propriétés
Numéro CAS |
73166-86-6 |
|---|---|
Formule moléculaire |
C16H17NO6S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-butyl-9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonamide |
InChI |
InChI=1S/C16H17NO6S/c1-3-4-8-17-24(19,20)16-10-5-6-12(18)23-14(10)15(21-2)13-11(16)7-9-22-13/h5-7,9,17H,3-4,8H2,1-2H3 |
Clé InChI |
ZMOFNOIYALTTBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNS(=O)(=O)C1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


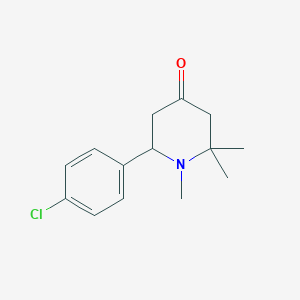

![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
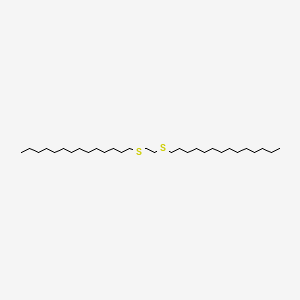

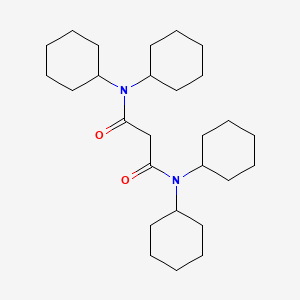
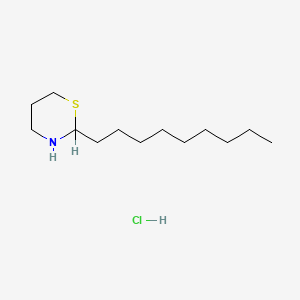
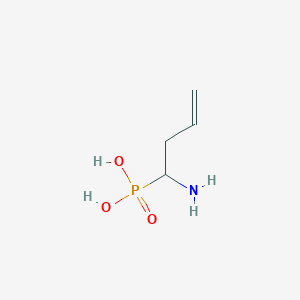
![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)

![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)

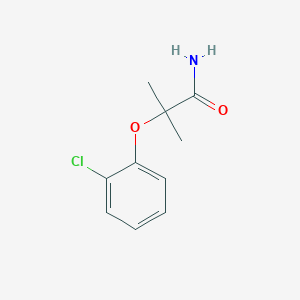
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
